N,2-bis(4-methoxyphenyl)acetamide

Description

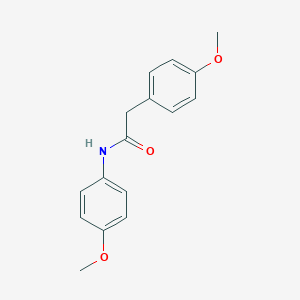

N,2-Bis(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by two 4-methoxyphenyl groups attached to the acetamide backbone: one at the nitrogen atom (N-) and another at the α-carbon (2-position). This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)acetamide (CAS 51-66-1) .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N,2-bis(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-16(18)17-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

VRTFONKFMUNTNI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The ethenyl-linked derivative (CAS 75057-09-9) exhibits a planar structure, which may influence crystallinity and solubility .

Pharmacological Activities

Anticancer Activity

Antimicrobial Activity

- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibited antimicrobial activity attributed to the sulfanyl and amide moieties .

Comparison: this compound’s hypothesized activity may exceed monosubstituted analogs due to enhanced electron-donating effects from dual methoxy groups, which stabilize radical intermediates in cytotoxic mechanisms .

General Strategies

- N-(4-Methoxyphenyl)acetamide : Synthesized via direct acylation of 4-methoxyaniline with acetyl chloride .

- N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide : Produced using sodium iodide and chlorotrimethylsilane in acetonitrile under reflux (82% yield) .

- N-Methyl-2,2-bis(4-phenoxyphenoxy)acetamide: Optimized at 85°C for 4 hours with DMF and K₂CO₃ (82% yield) .

Challenges

- Steric hindrance from dual 4-methoxyphenyl groups in this compound may necessitate longer reaction times or higher temperatures compared to monosubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.